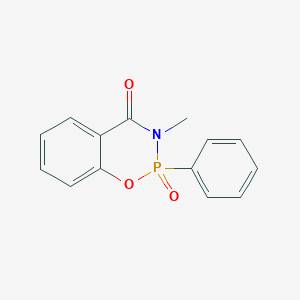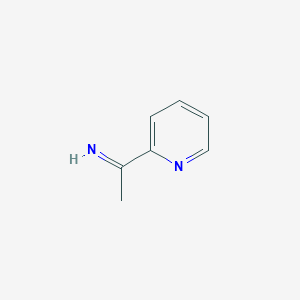
2-Pyridinemethanimine, alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinemethanimine, alpha-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as 2-(methylamino)pyridine and is a derivative of pyridine.
Wirkmechanismus
The exact mechanism of action of 2-Pyridinemethanimine, alpha-methyl- is not fully understood. However, it has been found to have inhibitory effects on certain enzymes and receptors. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemische Und Physiologische Effekte
2-Pyridinemethanimine, alpha-methyl- has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Pyridinemethanimine, alpha-methyl- in lab experiments is its potential as a drug candidate. Its inhibitory effects on enzymes and receptors make it a potential candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 2-Pyridinemethanimine, alpha-methyl-. One direction is to further investigate its potential as a drug candidate. This could involve studying its effects on specific enzymes and receptors to identify potential therapeutic targets. Another direction is to study its effects on various diseases such as cancer and Alzheimer's disease. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the body.
Conclusion
In conclusion, 2-Pyridinemethanimine, alpha-methyl- is a chemical compound that has potential applications in drug discovery and development. Its inhibitory effects on enzymes and receptors make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its effects on various diseases.
Synthesemethoden
2-Pyridinemethanimine, alpha-methyl- can be synthesized by the reaction of 2-chloropyridine with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by column chromatography to obtain pure 2-Pyridinemethanimine, alpha-methyl-.
Wissenschaftliche Forschungsanwendungen
2-Pyridinemethanimine, alpha-methyl- has been extensively studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-6(8)7-4-2-3-5-9-7/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNHPSXZSRPDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476589 |
Source


|
| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanimine, alpha-methyl- | |
CAS RN |
89693-72-1 |
Source


|
| Record name | 2-PYRIDINEMETHANIMINE, ALPHA-METHYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

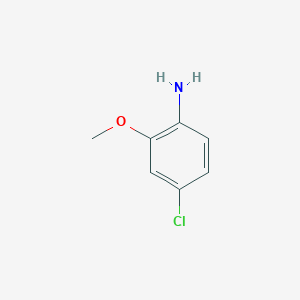
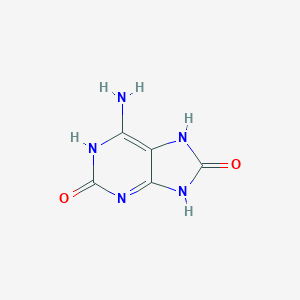
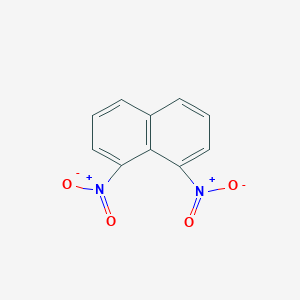
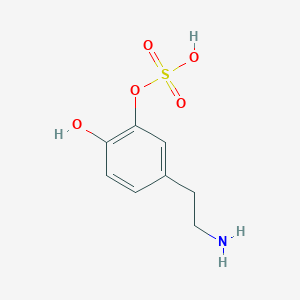

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
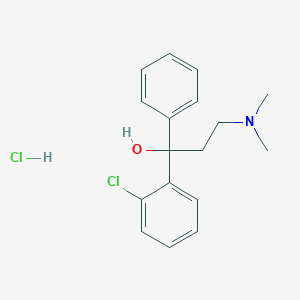

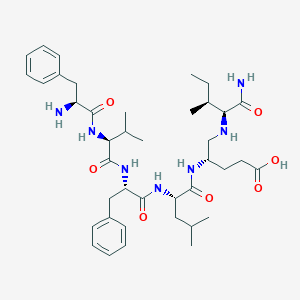
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
![(3R,4S)-1-(4-Fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one](/img/structure/B126205.png)


